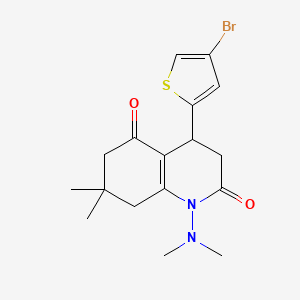
4-(4-bromothiophen-2-yl)-1-(dimethylamino)-7,7-dimethyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-BROMO-2-THIENYL)-1-(DIMETHYLAMINO)-7,7-DIMETHYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a brominated thiophene ring and a dimethylamino group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-BROMO-2-THIENYL)-1-(DIMETHYLAMINO)-7,7-DIMETHYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE typically involves multi-step organic reactions. One common method includes:
Bromination: Introduction of the bromine atom into the thiophene ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Quinoline Formation: Cyclization reactions to form the quinoline core, often involving condensation reactions with appropriate precursors.
Dimethylamino Group Introduction: Alkylation reactions to introduce the dimethylamino group.
Industrial Production Methods
Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
化学反应分析
Types of Reactions
4-(4-BROMO-2-THIENYL)-1-(DIMETHYLAMINO)-7,7-DIMETHYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding sulfoxides or sulfones.
Reduction: Reduction of the bromine atom to a hydrogen atom.
Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Use of reducing agents like lithium aluminum hydride (LiAlH4) or palladium-catalyzed hydrogenation.
Substitution: Use of nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding hydrogenated product.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving quinoline derivatives.
Medicine: Potential use in drug discovery and development due to its unique structure.
Industry: Use in the development of new materials with specific properties.
作用机制
The mechanism of action of 4-(4-BROMO-2-THIENYL)-1-(DIMETHYLAMINO)-7,7-DIMETHYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE involves its interaction with molecular targets such as enzymes or receptors. The brominated thiophene ring and the dimethylamino group may play crucial roles in binding to these targets, modulating their activity, and triggering specific biological pathways.
相似化合物的比较
Similar Compounds
4-(4-BROMO-2-THIENYL)-1-(DIMETHYLAMINO)-7,7-DIMETHYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE: can be compared with other quinoline derivatives such as:
Uniqueness
The presence of the bromine atom in 4-(4-BROMO-2-THIENYL)-1-(DIMETHYLAMINO)-7,7-DIMETHYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE distinguishes it from other similar compounds, potentially imparting unique reactivity and biological activity.
属性
分子式 |
C17H21BrN2O2S |
|---|---|
分子量 |
397.3 g/mol |
IUPAC 名称 |
4-(4-bromothiophen-2-yl)-1-(dimethylamino)-7,7-dimethyl-3,4,6,8-tetrahydroquinoline-2,5-dione |
InChI |
InChI=1S/C17H21BrN2O2S/c1-17(2)7-12-16(13(21)8-17)11(14-5-10(18)9-23-14)6-15(22)20(12)19(3)4/h5,9,11H,6-8H2,1-4H3 |
InChI 键 |
PMVIRRDGXSKCPK-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC2=C(C(CC(=O)N2N(C)C)C3=CC(=CS3)Br)C(=O)C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-{2-hydroxy-3-[4-(piperidin-1-ylsulfonyl)piperazin-1-yl]propoxy}phenyl)acetamide](/img/structure/B11062218.png)
![6-(3-fluorophenyl)-9-methyl-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione](/img/structure/B11062219.png)
![N-[2-(diethylamino)ethyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B11062226.png)
![2,4-Diamino-8,8-dimethyl-10-(naphthalen-1-yl)-5-(3-nitrophenyl)-6-oxo-5,6,7,8,9,10-hexahydrobenzo[b][1,8]naphthyridine-3-carbonitrile](/img/structure/B11062233.png)
![1-(3-Chlorophenyl)-3-{4-[(4-fluorophenyl)amino]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11062243.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(thiophen-2-yl)acetamide](/img/structure/B11062252.png)
![6-(4-fluorophenyl)-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione](/img/structure/B11062258.png)
![(3-amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)(4-chlorophenyl)methanone](/img/structure/B11062273.png)

![2-(benzylsulfonyl)-N-[2-(2-chlorophenoxy)ethyl]acetamide](/img/structure/B11062278.png)
![6,6-dimethyl-9-(thiophen-2-yl)-6,7,9,10-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-b][1,4]benzodiazepin-8(5H)-one](/img/structure/B11062282.png)
![1-cyclopropyl-2-[(4-nitrobenzyl)sulfanyl]-5-(trifluoromethyl)-1H-benzimidazole](/img/structure/B11062303.png)

![2-(diethylamino)ethyl 4-{[(8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoate](/img/structure/B11062322.png)
